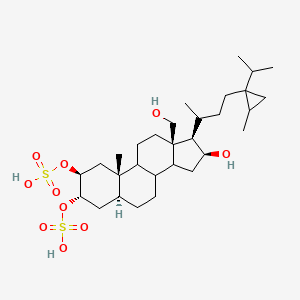

Weinbersterol disulfate B

Description

Structure

2D Structure

Properties

CAS No. |

134515-54-1 |

|---|---|

Molecular Formula |

C30H52O10S2 |

Molecular Weight |

636.9 g/mol |

IUPAC Name |

[(2S,3S,5S,10S,13R,16S,17R)-16-hydroxy-13-(hydroxymethyl)-10-methyl-17-[4-(2-methyl-1-propan-2-ylcyclopropyl)butan-2-yl]-2-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C30H52O10S2/c1-17(2)29(14-19(29)4)10-8-18(3)27-24(32)13-23-21-7-6-20-12-25(39-41(33,34)35)26(40-42(36,37)38)15-28(20,5)22(21)9-11-30(23,27)16-31/h17-27,31-32H,6-16H2,1-5H3,(H,33,34,35)(H,36,37,38)/t18?,19?,20-,21?,22?,23?,24-,25-,26-,27-,28-,29?,30+/m0/s1 |

InChI Key |

USJRJXMGUMEVEB-INEALCQFSA-N |

Isomeric SMILES |

CC1CC1(CCC(C)[C@H]2[C@H](CC3[C@@]2(CCC4C3CC[C@@H]5[C@@]4(C[C@@H]([C@H](C5)OS(=O)(=O)O)OS(=O)(=O)O)C)CO)O)C(C)C |

Canonical SMILES |

CC1CC1(CCC(C)C2C(CC3C2(CCC4C3CCC5C4(CC(C(C5)OS(=O)(=O)O)OS(=O)(=O)O)C)CO)O)C(C)C |

Origin of Product |

United States |

Ecological Origin and Isolation Strategies for Weinbersterol Disulfate B

Phylogenetic Context of Marine Sponge Petrosia weinbergi as a Biosynthetic Source

Weinbersterol disulfate B is a secondary metabolite produced by the marine sponge Petrosia weinbergi. Understanding the phylogenetic placement of this sponge provides critical context for the biosynthesis of this unique compound. Petrosia weinbergi belongs to the Kingdom Animalia, Phylum Porifera, which encompasses the sponges, one of the most ancient lineages of multicellular animals. marinespecies.orgdutchcaribbeanspecies.org

The detailed taxonomic classification of Petrosia weinbergi is as follows:

| Taxonomic Rank | Classification |

| Kingdom | Animalia |

| Phylum | Porifera |

| Class | Demospongiae |

| Subclass | Heteroscleromorpha |

| Order | Haplosclerida |

| Family | Petrosiidae |

| Genus | Petrosia |

| Species | weinbergi |

Data from the World Register of Marine Species (WoRMS) and SeaLifeBase. marinespecies.orgsealifebase.se

Sponges of the class Demospongiae are known for their remarkable chemical diversity and are a prolific source of novel natural products. sealifebase.se The family Petrosiidae, to which Petrosia weinbergi belongs, is recognized for producing a wide array of bioactive compounds. The specific ecological niche and evolutionary history of Petrosia weinbergi have likely driven the development of the biosynthetic pathways leading to the formation of this compound and other unique steroidal derivatives.

Methodological Approaches for the Extraction and Initial Enrichment of Sulfated Steroids from Marine Biota

The extraction of sulfated steroids like this compound from marine sponges presents a unique set of challenges due to the complex biological matrix and the physicochemical properties of these compounds. The initial step involves the collection of the sponge, which is then typically frozen to preserve the chemical integrity of its metabolites.

A general workflow for the extraction and initial enrichment of sulfated steroids from marine sponges includes:

Homogenization : The sponge tissue is ground and homogenized in a suitable solvent. Aqueous or alcoholic solvents, such as methanol (B129727) or ethanol, are often employed to extract polar compounds like sulfated steroids.

Solvent Partitioning : The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. This step helps in the initial fractionation of the extract, enriching the fraction that contains the sulfated steroids.

Solid-Phase Extraction (SPE) : SPE is a commonly used technique for the enrichment of target analytes from a complex mixture. For sulfated steroids, reverse-phase SPE cartridges can be utilized, where the crude extract is passed through the cartridge, and the compounds of interest are retained on the solid phase. They are then eluted with a solvent of appropriate polarity, leading to a more concentrated and cleaner sample.

These initial steps are crucial for removing lipids, salts, and other interfering substances, thereby preparing the sample for further chromatographic purification.

Chromatographic and Spectroscopic Techniques for the Isolation and Purity Assessment of this compound

Following initial extraction and enrichment, the isolation of this compound to a high degree of purity requires the application of advanced chromatographic and spectroscopic techniques.

Chromatographic Techniques:

High-performance liquid chromatography (HPLC) is the cornerstone for the purification of sulfated steroids from enriched extracts. The selection of the stationary and mobile phases is critical for achieving successful separation.

| Chromatographic Method | Stationary Phase | Mobile Phase System |

| Reverse-Phase HPLC | C18 or other hydrophobic material | A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. The fractions are collected, and the process may be repeated with different solvent systems or columns to achieve the desired purity.

Spectroscopic Techniques:

Once a pure compound is isolated, its chemical structure and purity are determined using a combination of spectroscopic methods.

Mass Spectrometry (MS) : High-resolution mass spectrometry provides the accurate molecular weight and elemental composition of the compound. Tandem mass spectrometry (MS/MS) is employed to obtain fragmentation patterns, which offer valuable structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules. A suite of NMR experiments is typically performed:

¹H NMR : Provides information about the number and chemical environment of protons.

¹³C NMR : Reveals the number and types of carbon atoms in the molecule.

2D NMR (e.g., COSY, HSQC, HMBC) : These experiments establish the connectivity between atoms within the molecule, allowing for the complete assignment of the chemical structure.

The purity of the isolated this compound is assessed by the sharpness and singularity of the peaks in the HPLC chromatogram and the absence of impurity signals in the NMR spectra.

Mechanistic Elucidation of Antiviral Activities of Weinbersterol Disulfate B

Spectrum of Antiviral Efficacy Against RNA and DNA Viruses

Research to define the specific spectrum of antiviral activity for Weinbersterol disulfate B against a range of RNA and DNA viruses is not documented in the available literature. While broad-spectrum antiviral activity is a known characteristic of some sulfated polysaccharides, the specific efficacy of this compound against viruses such as Feline Leukemia Virus, Human Immunodeficiency Virus, Mouse Influenza Virus, Mouse Coronavirus, or Herpes Simplex Virus Type 1 has not been established. nih.govscienceopen.com

Many sulfated polysaccharides have demonstrated inhibitory effects against various enveloped viruses, including both DNA and RNA viruses. nih.gov For example, compounds like calcium spirulan (B1169739) have shown activity against HSV-1, HIV-1, and influenza A. nih.gov The antiviral mechanism for these molecules is often associated with the early stages of infection, such as viral adsorption and penetration. nih.gov

Table 1: Investigated Viral Pathogens

This table outlines the viruses targeted for investigation regarding the antiviral efficacy of this compound. Note that specific inhibitory data for this compound is not currently available.

| Virus Name | Virus Type | Family | Potential Target for Sulfated Compounds |

| Feline Leukemia Virus (FeLV) | ssRNA-RT | Retroviridae | Viral Entry/Replication |

| Human Immunodeficiency Virus (HIV) | ssRNA-RT | Retroviridae | Viral Entry/Reverse Transcriptase |

| Mouse Influenza Virus | ssRNA | Orthomyxoviridae | Viral Entry/Fusion |

| Mouse Coronavirus | ssRNA | Coronaviridae | Viral Entry/Replication |

| Herpes Simplex Virus Type 1 (HSV-1) | dsDNA | Herpesviridae | Viral Attachment/Entry |

Molecular Mechanisms of Viral Entry Inhibition: Attachment and Penetration Interference

The primary mechanism by which many sulfated compounds inhibit viral infection is through the disruption of viral entry into the host cell. nih.govresearchgate.net This is often achieved by interfering with the initial attachment of the virus to the cell surface.

Attachment Interference : Sulfated polysaccharides are known to block the adsorption of viruses to host cells. nih.govcornell.edu These polyanionic molecules are thought to interact with positively charged glycoproteins on the viral envelope, such as gp120 in HIV, or with cell surface components, thereby preventing the virus from binding to its specific cellular receptors. cornell.eduresearchgate.net It is plausible that this compound, as a disulfated sterol, could exert a similar effect by binding to viral surface proteins and blocking the initial virus-cell interaction. mdpi.com

Penetration Interference : Beyond attachment, some antiviral agents can inhibit the fusion of the viral envelope with the host cell membrane, a critical step for the virus to release its genetic material into the cytoplasm. nih.govmdpi.com Cholesterol and its derivatives are integral to membrane fluidity and structure, and compounds that alter membrane properties can inhibit viral fusion. nih.gov An oxysterol, 25-hydroxycholesterol, has been shown to broadly inhibit enveloped viruses by modulating cell membranes to make them less conducive to fusion. nih.gov this compound may interfere with the conformational changes in viral fusion proteins or alter the lipid raft microdomains in the host membrane where viral entry often occurs.

Intracellular Antiviral Action: Modulation of Viral Replication Cycle Processes

Following entry into a host cell, a virus hijacks the cellular machinery to replicate its genome and produce new viral particles. nih.gov While the primary action of many sulfated compounds is at the entry stage, intracellular targets are also possible.

Information regarding the specific intracellular effects of this compound is not available. However, potential intracellular mechanisms for antiviral compounds can include:

Inhibition of Viral Enzymes : Many antiviral drugs target essential viral enzymes like polymerases or proteases to halt the replication process. nih.gov

Disruption of Replication Organelles : Positive-strand RNA viruses remodel host cell membranes to create specialized replication organelles where viral RNA synthesis occurs. nih.govresearchgate.net These structures protect viral components from host defenses. A compound that interferes with the lipid composition or formation of these organelles, potentially by altering sterol distribution, could inhibit viral replication.

Interference with Gene Expression : Viruses follow a tightly regulated cascade of gene expression (immediate-early, early, and late genes) to coordinate their replication cycle. nih.gov Some natural compounds have been found to inhibit the expression of key viral genes, such as the HSV-1 glycoprotein (B1211001) B (gB), which is essential for the later stages of infection. mdpi.commdpi.com

Investigation of Host Cellular Responses to Viral Infection in the Presence of this compound

Viruses extensively manipulate host cellular processes to support their replication and evade the immune system. nih.govuni.lu Antiviral compounds can function not only by targeting the virus directly but also by modulating these host responses.

The ERK/MAPK and PI3K/Akt signaling pathways are central regulators of cell survival, proliferation, and apoptosis, and are frequently manipulated by viruses to create a favorable environment for replication. uni.lunih.govtabrizu.ac.ir

ERK/MAPK Pathway : Many viruses, including influenza and coronaviruses, activate the ERK pathway at different stages of their life cycle to facilitate processes like viral entry and nuclear import of viral components. mdpi.com Therapeutic agents that inhibit this pathway have shown antiviral potential. nih.gov

PI3K/Akt Pathway : Activation of the Akt pathway is a common strategy used by viruses to inhibit apoptosis (programmed cell death) in the host cell. uni.lutabrizu.ac.ir By keeping the cell alive, the virus ensures it has sufficient time to complete its replication cycle. uni.lu Several viruses, including herpesviruses and coronaviruses, have been shown to modulate this pathway. nih.govfrontiersin.org

The effect of this compound on these specific pathways during viral infection has not been studied. An investigation would be needed to determine if it can counteract the virus-induced manipulation of ERK and Akt signaling, potentially by restoring normal apoptotic processes in infected cells or interfering with signaling required for viral replication.

Successful viral infection often requires the shutdown or modification of host gene expression and protein synthesis to redirect cellular resources toward producing new virions and to suppress the host's antiviral defenses, such as the interferon response. plos.orgnih.gov

Host Transcriptional Regulation : Viruses can inhibit the transcription of host genes, including those involved in the immune response. nih.govscienceopen.com Conversely, the host's innate immune system responds to infection by upregulating hundreds of interferon-stimulated genes (ISGs) with antiviral functions. plos.orgfrontiersin.org A key link between viral infection and host metabolism is the interferon-mediated downregulation of the sterol biosynthesis pathway, a defensive measure to restrict viral replication. plos.org

Protein Synthesis : Some viral proteins directly inhibit the machinery responsible for translating host mRNAs into proteins, while allowing viral mRNA to be translated efficiently. nih.gov

The influence of this compound on the complex interplay between viral and host gene expression is unknown. A potential therapeutic benefit could arise if the compound were able to reverse the virus-induced shutdown of host protein synthesis or enhance the expression of host antiviral genes. Given its nature as a sterol derivative, its potential interaction with the host's sterol metabolic network, which is linked to the interferon response, would be a critical area for investigation. plos.org

Structure Activity Relationship Sar Studies of Weinbersterol Disulfate B and Analogs

Role of Sulfate (B86663) Group Position and Stereochemistry in Biological Activity

The presence and positioning of sulfate groups are widely recognized as critical for the biological activity of marine steroids. Research consistently demonstrates that the anionic nature of these groups is essential for mediating interactions with biological targets, particularly in the context of antiviral activity.

Studies on synthetic analogs have underscored the necessity of the disulfate moiety for potent antiviral effects. For instance, a comparative evaluation of a disulfated 2β,3α-dihydroxy-5α-cholestane (a core structure related to many marine steroids) against its monosulfated and non-sulfated counterparts revealed significant differences in efficacy against Herpes Simplex Virus type 2 (HSV-2). The disulfated steroid was the most effective inhibitor, while the monosulfated derivatives showed reduced activity, and the non-sulfated parent diol was inactive. nih.gov This highlights that the number of sulfate groups directly correlates with antiviral potency.

The position of these sulfate groups on the steroid nucleus is also a key determinant of activity. Studies on a range of natural and synthetic sulfated steroids have shown that compounds with sulfate groups located at C-2 (β position) or C-3 (α position) of the A-ring, often in combination with a sulfate group on the side chain (e.g., at C-21), exhibit the most potent inhibitory action against viruses such as HSV-2, Poliovirus type 3 (PV-3), and Junin virus (JV). nih.govnih.gov The specific stereochemistry of these functional groups is vital for establishing the correct spatial orientation required for effective interaction with viral or cellular targets. Desulfation of active compounds typically leads to a complete loss of inhibitory function, confirming that the sulfate esters are not merely enhancing solubility but are indispensable for the mechanism of action. nih.gov

| Compound | Description | Sulfate Groups | Inhibitory Concentration (IC₅₀) in µg/mL |

|---|---|---|---|

| Analog 1 | Disodium 2β,3α-dihydroxy-5α-cholestane disulfate | 2 (at C-2 and C-3) | 6.0 |

| Analog 2 | Sodium 2β,3α-dihydroxy-5α-cholestane 2-sulfate | 1 (at C-2) | 9.0 |

| Analog 3 | Sodium 2β,3α-dihydroxy-5α-cholestane 3-sulfate | 1 (at C-3) | >100 (low activity) |

| Analog 4 | 2β,3α-dihydroxy-5α-cholestane | 0 (non-sulfated) | Inactive |

Data synthesized from research on cholestane (B1235564) analogs to illustrate the importance of sulfation patterns. nih.gov

Influence of the Cyclopropane-Containing Side Chain on Antiviral Efficacy

A distinguishing feature of Weinbersterol disulfate B is its unusual side chain, which contains a cyclopropane (B1198618) ring. nih.gov This structural motif is relatively rare among steroids but is found in a number of bioactive marine natural products, including gorgosterol (B1215954) and other gorgostane-type steroids. nih.govmdpi.com The rigid, three-membered ring structure imparts a unique conformational constraint on the side chain, which can significantly influence how the molecule binds to its biological target.

While direct SAR studies modifying the cyclopropane ring of this compound have not been extensively reported, the prevalence of this feature in other biologically active marine steroids suggests its importance. nih.gov Computational studies on other marine-derived steroids have indicated that the presence of a cyclopropane ring in the side chain can be a key element for achieving favorable binding energies with protein targets. rsc.org In other classes of natural products, such as cyclopropane acids isolated from fungi, this moiety has been directly linked to antiviral activity against influenza A virus (H1N1). nih.gov Preliminary SAR analysis of these fungal metabolites suggested that the cyclopropane nucleus itself was a crucial pharmacophore, while modifications to other parts of the molecule modulated the potency. nih.gov This suggests that the cyclopropane-containing side chain of this compound likely plays a critical role in its antiviral efficacy by providing a specific steric and electronic profile necessary for target recognition and binding.

Significance of the Steroidal Ring System Substitutions

The tetracyclic core of a steroid, known as the steroidal ring system, provides a rigid scaffold upon which functional groups are displayed in precise three-dimensional arrangements. Modifications to this ring system, such as the introduction of hydroxyl groups, double bonds, or alterations in the stereochemistry of the ring junctions, can have a profound impact on biological activity.

Computational Approaches in Predicting and Analyzing Structure-Activity Relationships

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools for predicting and rationalizing the biological activities of natural products. These approaches can elucidate how a molecule interacts with its target at an atomic level and identify the key structural features responsible for its efficacy.

Although specific computational studies on this compound are not widely published, research on other marine sulfated compounds has demonstrated the utility of these techniques. Molecular docking studies on sulfated polysaccharides, for example, have successfully predicted their binding affinity to viral proteins, such as the SARS-CoV-2 spike protein, by identifying key electrostatic and polar interactions mediated by the sulfate groups. nih.govmdpi.com Similarly, docking studies of other marine steroids have helped to prioritize compounds for further investigation by predicting their binding energies with enzyme targets. rsc.org

A computational analysis of this compound would likely involve docking it into the active sites of known viral targets (e.g., polymerases, proteases, or envelope glycoproteins) to predict its binding mode. Such studies could confirm the crucial role of the sulfate groups in forming hydrogen bonds or salt bridges with positively charged amino acid residues in the binding site. Furthermore, these models could clarify the contribution of the cyclopropane-containing side chain to hydrophobic and van der Waals interactions, helping to explain its significance for antiviral efficacy. QSAR models could be developed if a series of active analogs were available, providing a mathematical correlation between structural descriptors and antiviral potency. ijnrd.org

Molecular Interactions and Target Identification of Weinbersterol Disulfate B

Direct Binding Studies with Viral Components and Host Cellular Receptors

The initial step in a virus's life cycle involves binding to host cell surface receptors. mdpi.com The antiviral potential of compounds like Weinbersterol disulfate B can be assessed by studying their ability to interfere with these critical interactions. Direct binding studies are employed to quantify the affinity and specificity of a ligand for its receptor, which can be either a viral protein or a host cell component that the virus exploits for entry. mdpi.comnih.gov

Radioligand Binding Assays

Radioligand binding assays are a robust and sensitive gold standard for measuring the affinity of a ligand for its target receptor. giffordbioscience.com These assays utilize a radioactively labeled form of a ligand to quantify binding to receptors in various preparations, including tissue homogenates, cultured cells, or purified proteins. nih.govgiffordbioscience.com

There are three main types of radioligand binding assays:

Saturation Assays: These experiments involve incubating the receptor preparation with increasing concentrations of a radioligand to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd), which is a measure of the radioligand's affinity. giffordbioscience.comnih.gov

Competition Assays: In these assays, a fixed concentration of radioligand competes for binding to the receptor with varying concentrations of an unlabeled compound (like this compound). This allows for the determination of the inhibitory constant (Ki) of the unlabeled compound, indicating its binding affinity. giffordbioscience.comresearchgate.net

Kinetic Assays: These experiments measure the rate of association (kon) and dissociation (koff) of a radioligand with its receptor, providing further insight into the binding interaction. giffordbioscience.comnih.gov

To apply this to this compound, a tritiated ([³H]) or iodinated ([¹²⁵I]) version of the compound or a known competing ligand would be synthesized. This radioligand would then be used in binding assays with preparations of viral envelope proteins or relevant host cell receptors to determine if this compound binds directly to these targets and with what affinity.

Scintillation Proximity Assays (SPA)

Scintillation Proximity Assay (SPA) is a homogeneous and versatile technology used for rapid and sensitive measurement of biomolecular interactions. wikipedia.orgnih.gov The assay relies on microscopic beads containing a scintillant that emits light when stimulated by a radioisotope in close proximity. wikipedia.orgnih.gov

The principle involves immobilizing the target molecule (e.g., a viral protein or host receptor) onto the surface of an SPA bead. revvity.com When a radiolabeled ligand (such as a tritiated version of this compound) binds to the immobilized target, it is brought close enough to the bead to excite the scintillant, producing a light signal. Unbound radioligand in the solution is too far away to cause a signal, thus eliminating the need for a physical separation step of bound from free ligand. nih.govnih.gov This "mix and measure" format makes SPA highly suitable for high-throughput screening. researchgate.net

Bioluminescence Resonance Energy Transfer (BRET) Assays

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique for monitoring protein-protein interactions and conformational changes within proteins in living cells. nih.govmdpi.comresearchgate.net The technology is based on the non-radiative energy transfer between a light-emitting enzyme (donor, typically a luciferase) and a fluorescent protein (acceptor, such as a Green Fluorescent Protein or GFP). researchgate.net

For energy transfer to occur, the donor and acceptor molecules must be in very close proximity (typically less than 10 nanometers). researchgate.net In the context of this compound, BRET could be used to investigate its effect on the interaction between a viral protein and a host cell receptor. For instance, the host receptor could be fused to a luciferase and the viral protein to a fluorescent acceptor. A BRET signal would indicate interaction. The addition of this compound would then be assessed for its ability to disrupt this interaction, which would be observed as a decrease in the BRET signal. This method provides real-time data from a physiological cellular environment. mdpi.com

Enzyme Inhibition Assays (e.g., HIV-1 Reverse Transcriptase, Thymidine Phosphorylase)

Many bioactive compounds exert their effects by inhibiting the activity of specific enzymes. This compound and related sulfated steroids have been investigated for their inhibitory effects on key viral and host enzymes.

HIV-1 Reverse Transcriptase (RT) is a crucial enzyme for the replication of the human immunodeficiency virus (HIV). nih.govnih.gov It converts the viral RNA genome into DNA, which is then integrated into the host cell's genome. elsevierpure.com Consequently, RT is a major target for antiviral drug development. nih.govmdpi.com Research has shown that Weinbersterol disulfate A, a closely related compound, is active in vitro against HIV. researchgate.net While direct inhibition of RT by this compound has not been definitively reported in the available literature, its structural similarity to other known antiviral compounds makes RT a plausible target for investigation.

Thymidine Phosphorylase (TP) is an enzyme involved in angiogenesis, the formation of new blood vessels, which is critical for the growth and metastasis of solid tumors. nih.govscispace.com Inhibitors of TP are considered potential anti-cancer agents. unimi.it Studies on other sulfated sterols isolated from the same sponge genus, Petrosia, have demonstrated significant TP inhibitory activity. bioscientifica.com Specifically, Lembehsterols A and B were found to inhibit TP, with the sulfate (B86663) groups being crucial for this activity. scispace.com A desulfated derivative showed no inhibition, highlighting the importance of this functional group. scispace.combioscientifica.com

| Compound | Source Organism | TP Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Lembehsterol A | Petrosia strongylata | 41 µM | scispace.com |

| Lembehsterol B | Petrosia strongylata | 45 µM | scispace.com |

| Tri-desulfated Lembehsterol A | Petrosia strongylata (derivative) | > 230 µM (no inhibition) | scispace.com |

Interaction with Membrane Lipids and Formation of Membrane Complexes

As an amphipathic molecule with a rigid steroid core and polar sulfate groups, this compound is expected to interact with biological membranes. Surfactants and other amphiphilic compounds can insert themselves into the lipid bilayer, altering its physical properties such as fluidity, permeability, and phase behavior. nih.govresearchgate.netnih.gov

The interaction of this compound with membrane lipids could lead to several outcomes:

Alteration of Membrane Fluidity and Permeability: Insertion of the steroid into the bilayer could disrupt the ordered packing of phospholipids, potentially increasing membrane fluidity and permeability to ions and small molecules.

Formation of Pores or Channels: At higher concentrations, some amphiphilic molecules can aggregate within the membrane to form pores, leading to a loss of membrane integrity.

Modulation of Membrane Protein Function: By changing the lipid environment surrounding membrane proteins, such as receptors or ion channels, this compound could allosterically modulate their function.

Formation of Lipid-Steroid Complexes: The compound may preferentially associate with certain lipids or with cholesterol, leading to the formation of distinct domains or complexes within the membrane that could serve as platforms for signaling events. mdpi.com

These interactions are fundamental to understanding the compound's broader biological effects, as changes in membrane properties can have profound impacts on cellular signaling, transport, and viability.

Identification of Protein-Ligand Interactions through Affinity Chromatography and Proteomics

To definitively identify the direct cellular targets of this compound, a powerful and unbiased approach is the combination of affinity chromatography with mass spectrometry-based proteomics. nih.govresearchgate.net This strategy allows for the isolation and subsequent identification of proteins that physically bind to the compound.

The general workflow for this approach is as follows:

Immobilization: this compound is chemically modified with a linker arm that allows it to be covalently attached to a solid support, such as chromatography beads, creating an "affinity matrix."

Affinity Purification: A cell or tissue lysate, which contains a complex mixture of proteins, is passed over the affinity matrix. Proteins that have a specific binding affinity for this compound will be captured by the matrix, while non-binding proteins will wash through. researchgate.net

Elution: The bound proteins are then released (eluted) from the matrix, typically by changing the pH, salt concentration, or by adding an excess of the free compound to compete for binding.

Identification by Mass Spectrometry: The eluted proteins are separated (often by gel electrophoresis) and then identified using high-resolution mass spectrometry. This provides a list of potential protein targets that directly interact with this compound. researchgate.net

This proteomic approach can uncover novel and unexpected targets, providing critical leads for further investigation into the compound's mechanism of action.

Advanced Analytical Methodologies for Investigating Weinbersterol Disulfate B in Biological Systems

High-Resolution Mass Spectrometry and Chromatographic Techniques for Metabolite Profiling

High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) is an indispensable tool for the metabolite profiling of Weinbersterol disulfate B in biological matrices. Ultra-performance liquid chromatography (UPLC) systems, offering higher resolution and sensitivity than traditional HPLC, are particularly effective for separating complex mixtures of marine sterol sulfates. nih.govnih.gov

When coupled to a mass spectrometer, typically via electrospray ionization (ESI) in negative ion mode, this setup allows for the sensitive detection and quantification of sulfated sterols. nih.gov The high resolving power of instruments like Orbitrap or time-of-flight (TOF) mass spectrometers enables the determination of the precise elemental composition of this compound and its metabolites, confirming their chemical formulas with high accuracy. nih.gov

Tandem mass spectrometry (MS/MS) is crucial for structural confirmation. Sulfated steroids exhibit characteristic fragmentation patterns. A key diagnostic marker for sulfated sterols is the facile loss of the sulfate (B86663) group, which is observed as a prominent fragment ion corresponding to HSO₄⁻ at a mass-to-charge ratio (m/z) of 97 or SO₃⁻ at m/z 80. nih.govnih.gov Further fragmentation of the sterol backbone provides structural details of the core and side chains. This systematic identification of sulfated metabolites is vital for understanding the metabolic fate of this compound in vivo. nih.gov

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Significance |

|---|---|---|

| [M-H]⁻ | Varies | Molecular ion of the sulfated sterol |

| HSO₄⁻ | 97 | Diagnostic fragment for a sulfate group nih.govnih.gov |

| SO₃⁻ | 80 | Diagnostic fragment for a sulfate group nih.gov |

| [M-SO₃-H]⁻ | Varies | Loss of the sulfate group from the molecular ion |

Nuclear Magnetic Resonance Spectroscopy for Ligand-Target Complex Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure of marine natural products and for characterizing their interactions with biological targets at an atomic level. semanticscholar.orgfrontiersin.org For this compound, comprehensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analyses are essential for the initial structural determination and confirmation. semanticscholar.org

In the context of ligand-target interactions, NMR can provide invaluable information on the binding interface and any conformational changes that occur upon complex formation. frontiersin.org Techniques such as Chemical Shift Perturbation (CSP) are commonly used. In a typical CSP experiment, a solution of an isotopically labeled (e.g., ¹⁵N or ¹³C) target protein is titrated with unlabeled this compound. By recording HSQC spectra at each titration point, the amino acid residues at the binding interface can be identified by observing significant changes in their chemical shifts. frontiersin.org This allows for the mapping of the binding site on the protein's surface. Furthermore, Saturation Transfer Difference (STD) NMR can be used to identify which protons of this compound are in close proximity to the target protein, thus defining its binding epitope.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure molecular interactions in real time. youtube.comspringernature.com It provides quantitative data on binding affinity and kinetics, which is critical for understanding the interaction between this compound and its protein targets. nih.govmdpi.com

In a typical SPR experiment, the target protein (the ligand) is immobilized on the surface of a sensor chip. A solution containing this compound (the analyte) is then flowed over this surface. youtube.com The binding of this compound to the immobilized protein causes a change in the refractive index at the surface, which is detected and recorded as a response signal. youtube.comnih.gov The resulting sensorgram plots the response against time, showing the association phase during analyte injection and the dissociation phase during buffer flow. By fitting these curves, key kinetic parameters can be determined:

Association rate constant (kₐ or kₒₙ): The rate at which the complex forms.

Dissociation rate constant (kₔ or kₒff): The rate at which the complex breaks apart.

Equilibrium dissociation constant (Kₗ): A measure of binding affinity, calculated as the ratio of kₔ to kₐ. A lower Kₗ value indicates a stronger binding interaction.

This technique is highly sensitive, requires small amounts of sample, and allows for the rapid screening of interactions and determination of structure-activity relationships. mdpi.comnicoyalife.com

| Parameter | Symbol | Unit | Description |

|---|---|---|---|

| Association Rate | kₐ (kₒₙ) | M⁻¹s⁻¹ | Rate of complex formation |

| Dissociation Rate | kₔ (kₒff) | s⁻¹ | Rate of complex decay |

| Equilibrium Dissociation Constant | Kₗ | M (molar) | Measure of binding affinity (kₔ/kₐ) |

Cryo-Electron Microscopy and X-ray Crystallography for Molecular Structure Elucidation of Complexes

To understand the precise molecular mechanism of this compound, it is essential to visualize its interaction with a target protein at atomic resolution. X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are the premier techniques for this purpose. nih.gov

X-ray crystallography provides high-resolution 3D structures of protein-ligand complexes. nih.govfrontiersin.org The process involves co-crystallizing the target protein with this compound or soaking the compound into pre-formed protein crystals. nih.gov The resulting crystal is then exposed to a high-intensity X-ray beam, which produces a diffraction pattern. youtube.comyoutube.com By analyzing this pattern, an electron density map is generated, into which an atomic model of the complex can be built and refined. youtube.com This model reveals the exact binding orientation of this compound in the protein's active or allosteric site and details the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov

Cryo-EM has emerged as a powerful alternative, particularly for large protein complexes or those that are difficult to crystallize. This technique involves flash-freezing the protein-ligand complex in a thin layer of vitrified ice and imaging the individual particles with an electron microscope. Computational averaging of thousands of particle images allows for the reconstruction of a high-resolution 3D density map.

Omics Technologies (e.g., Transcriptomics, Proteomics) for Pathway Analysis

To understand the broader biological effects of this compound on cellular function, "omics" technologies are employed. Transcriptomics (typically via RNA-sequencing) and proteomics provide a global snapshot of changes in gene expression and protein abundance, respectively, in response to treatment with the compound. nih.gov

In a typical transcriptomics experiment, cells or tissues are treated with this compound, and the messenger RNA (mRNA) is subsequently extracted and sequenced. By comparing the transcriptomes of treated and untreated samples, researchers can identify differentially expressed genes (DEGs). nih.gov Similarly, proteomics techniques, such as mass spectrometry-based shotgun proteomics, can identify and quantify thousands of proteins, revealing changes in protein levels or post-translational modifications.

Bioinformatic analysis of these large datasets is then used to perform pathway enrichment analysis. This process identifies biological pathways, such as signaling or metabolic pathways, that are significantly perturbed by the compound. nih.govnih.gov For instance, studies on other marine sulfated compounds have shown that they can modulate genes involved in lipid metabolism, immune responses, and cell signaling pathways. mdpi.commdpi.com Applying these techniques to this compound can therefore uncover its mechanism of action and identify novel therapeutic targets.

| Biological Pathway | Associated Differentially Expressed Genes | Effect of this compound |

|---|---|---|

| Cholesterol Metabolism | HMGCR, SREBP-2, LDLR | Down-regulation |

| Inflammatory Response | TNFα, IL-6, NF-κB | Down-regulation |

| Apoptosis Signaling | Caspase-3, BAX, Bcl-2 | Up-regulation |

Preclinical Mechanistic Investigations of Weinbersterol Disulfate B in in Vitro and in Vivo Models

Cell-Based Assays for Antiviral Mechanism Confirmation (e.g., Plaque Reduction, Reporter Gene Assays)

To confirm the antiviral activity of Weinbersterol disulfate B and elucidate its mechanism of action at the cellular level, researchers typically employ a range of cell-based assays.

Plaque Reduction Assays: A fundamental method for quantifying the antiviral efficacy of a compound is the plaque reduction assay. creative-diagnostics.comresearchgate.net This technique involves infecting a monolayer of host cells with a virus in the presence of varying concentrations of the compound being tested. The ability of the compound to inhibit viral replication is observed by a reduction in the number of plaques, or areas of cell death, that form. For this compound, such assays would provide critical data on its effective concentration to inhibit viral spread. The half-maximal effective concentration (EC50) is a key parameter derived from these experiments, indicating the concentration of the compound that reduces the number of plaques by 50%.

Reporter Gene Assays: Reporter gene assays offer a more high-throughput and often more sensitive method for studying the effects of a compound on viral replication. nih.gov In these systems, a reporter gene, such as luciferase or green fluorescent protein (GFP), is inserted into the viral genome. The expression of this reporter gene is dependent on successful viral replication. When cells are treated with an antiviral compound like this compound, a decrease in the reporter signal directly correlates with the inhibition of a specific stage of the viral life cycle. This allows for the screening of large numbers of compounds and can provide insights into the specific viral processes that are being targeted.

Viral Load Quantification and Cytopathic Effect Assessment in Cellular Models

Beyond initial mechanism confirmation, it is essential to quantify the reduction in viral production and assess the protective effects of the compound on host cells.

Viral Load Quantification: Quantitative polymerase chain reaction (qPCR) is a standard method for determining the amount of viral genetic material in a sample. nih.govresearchgate.net In the context of this compound, cell cultures would be infected with a virus and treated with the compound. After a set incubation period, the amount of viral RNA or DNA in the cell supernatant or within the cells is quantified. A significant reduction in the viral load in treated samples compared to untreated controls would demonstrate the compound's ability to inhibit viral replication.

Cytopathic Effect (CPE) Assessment: Many viruses cause visible damage to host cells, a phenomenon known as the cytopathic effect (CPE). promega.comnih.gov Assays that measure CPE can be used to evaluate the protective capacity of an antiviral compound. In these assays, host cells are infected with a virus in the presence of different concentrations of this compound. The extent of cell death and morphological changes are then observed, often through microscopy or by using cell viability dyes. A reduction in CPE in the presence of the compound indicates that it is protecting the cells from the virus-induced damage.

Below is a hypothetical data table illustrating the kind of results that might be obtained from such in vitro assays for a compound like this compound.

| Assay Type | Virus Target | Host Cell Line | Endpoint Measured | Hypothetical Result for this compound |

| Plaque Reduction Assay | Influenza A Virus | MDCK | Plaque Number | 50% reduction at 10 µM |

| Reporter Gene Assay | Hepatitis C Virus | Huh-7 | Luciferase Activity | 75% reduction at 15 µM |

| Viral Load Quantification (qPCR) | SARS-CoV-2 | Vero E6 | Viral RNA copies/mL | 2-log reduction at 20 µM |

| Cytopathic Effect (CPE) Assay | Herpes Simplex Virus 1 | Vero | Cell Viability | 80% protection at 12 µM |

Animal Models for Investigating In Vivo Antiviral Mechanisms and Pharmacodynamics

To understand the antiviral activity and pharmacodynamics of this compound in a whole organism, studies in animal models are essential. nih.govnih.govwoah.org The choice of animal model depends on the virus being studied and its ability to replicate and cause disease in that animal that mimics human infection. Common models include mice, ferrets, and non-human primates.

In these studies, animals are infected with the target virus and then treated with this compound. Researchers monitor various parameters, including viral load in different tissues (such as the lungs, liver, or brain), clinical signs of disease (e.g., weight loss, fever), and survival rates. These in vivo experiments are critical for determining if the antiviral activity observed in cell culture translates to a therapeutic effect in a living organism.

Pharmacodynamic studies in animal models help to establish the relationship between the drug concentration and its antiviral effect over time. This information is crucial for designing effective dosing regimens for potential future clinical trials.

Analysis of Molecular Markers and Immunological Parameters in Preclinical Models

In addition to measuring viral load and clinical outcomes, preclinical studies with this compound would also involve the analysis of molecular and immunological markers to understand its mechanism of action more deeply.

Molecular Markers: This involves examining the expression of specific viral and host genes and proteins in response to treatment. For example, researchers might investigate whether this compound affects the expression of viral entry receptors on host cells or inhibits the activity of viral enzymes essential for replication.

Immunological Parameters: The host immune response plays a critical role in controlling viral infections. Therefore, it is important to assess how an antiviral compound might modulate this response. In animal models treated with this compound, researchers would likely measure the levels of various cytokines and chemokines, which are signaling molecules of the immune system. They would also analyze the activation and proliferation of different immune cells, such as T cells and B cells, to determine if the compound has any immunomodulatory effects that contribute to its antiviral activity.

A hypothetical data table summarizing potential findings from in vivo studies is presented below.

| Animal Model | Virus | Parameter Measured | Hypothetical Finding with this compound Treatment |

| Mouse | Influenza A Virus | Lung Viral Titer | 3-log reduction compared to placebo |

| Ferret | SARS-CoV-2 | Nasal Wash Viral Load | Significant decrease in viral shedding |

| Mouse | Herpes Simplex Virus 1 | Skin Lesion Score | Reduced severity and faster healing |

| Rat | Hepatitis B Virus | Serum HBV DNA | 1.5-log reduction after 4 weeks of treatment |

Future Research Directions and Translational Hypotheses for Weinbersterol Disulfate B

Complete Deconvolution of the Biosynthetic Pathway and Enzyme Characterization

A fundamental aspect of understanding and potentially harnessing Weinbersterol disulfate B is to delineate its complete biosynthetic pathway within its source organism, the marine sponge Petrosia weinbergi. The biosynthesis of sterol sulfates in marine organisms is generally controlled by cytosolic sulfotransferases (SULTs). nih.gov These enzymes catalyze the transfer of a sulfo group from a donor molecule to the hydroxyl group of the sterol skeleton. nih.govunipg.it

Future research should focus on identifying and characterizing the specific SULTs and other enzymes, such as those from the cytochrome P450 family, responsible for the intricate structural modifications of the sterol core and the addition of the disulfate ortho ester moiety. unipg.it Modern "omic" approaches, including genomics and transcriptomics of the sponge and its associated microorganisms, can be employed to identify the biosynthetic gene clusters involved. nih.govnih.gov Elucidating this pathway is not only crucial for understanding the compound's natural role but also for enabling biotechnological production methods, which could provide a sustainable supply for further research and development, bypassing the need for extensive harvesting of the source sponge.

Table 1: Proposed Key Enzyme Classes in this compound Biosynthesis

| Enzyme Class | Proposed Function in Biosynthesis |

| Sulfotransferases (SULTs) | Catalyze the transfer of sulfate (B86663) groups to the sterol backbone. nih.govunipg.it |

| Cytochrome P450 Monooxygenases | Responsible for hydroxylations and other oxidative modifications of the sterol core. unipg.it |

| Isoprenoid Synthases | Involved in the initial steps of sterol precursor synthesis. |

| Sterol Desaturases | Introduce double bonds into the sterol structure. |

| Cyclases | Mediate the cyclization of squalene (B77637) to form the initial sterol ring system. frontiersin.org |

Discovery of Novel Molecular Targets and Off-Target Interactions

While this compound is known to possess antiviral activity, its precise molecular targets remain to be identified. Future investigations should employ a variety of screening methods to uncover these targets. High-throughput screening (HTS) against panels of viral proteins, such as polymerases, proteases, and entry proteins, could pinpoint direct interactions. nih.gov Additionally, cell-based assays with viral replication models can help to understand the stage of the viral life cycle that is inhibited.

Development of Advanced Synthetic and Semi-Synthetic Analogs for Enhanced Mechanistic Probing

The chemical structure of this compound offers numerous possibilities for the generation of synthetic and semi-synthetic analogs. Such analogs are invaluable tools for establishing structure-activity relationships (SAR) and for fine-tuning the compound's pharmacological properties. The synthesis of other sulfated sterols has been reported and similar methodologies could be adapted for this compound. nih.govresearchgate.netnih.gov

Future synthetic efforts could focus on several key areas:

Modification of the sulfate groups: Investigating the importance of the number and position of the sulfate moieties for antiviral activity.

Alterations to the sterol side chain: Exploring how changes in the length and functionality of the side chain affect target binding and potency.

Modifications to the sterol ring system: Introducing different functional groups to the core structure to improve pharmacological properties.

These analogs would not only help in identifying the key pharmacophoric features but could also lead to the development of more potent and selective compounds with improved drug-like properties.

Integration of Systems Biology and Network Pharmacology for Comprehensive Understanding of Biological Effects

To gain a holistic understanding of how this compound affects biological systems, future research should integrate systems biology and network pharmacology approaches. researchgate.net These computational methods can analyze the complex interactions between the compound, its potential targets, and the broader network of cellular pathways. researchgate.netnih.gov

By constructing and analyzing protein-protein interaction networks, it may be possible to predict novel targets and understand the downstream effects of the compound's activity. nih.gov This approach can help to elucidate the multifaceted mechanisms underlying its antiviral effects, including potential modulation of host immune responses or other cellular processes that are hijacked by viruses. researchgate.net Network pharmacology can also aid in identifying potential biomarkers for efficacy and in predicting potential polypharmacological effects, where the compound interacts with multiple targets to produce a therapeutic benefit.

Table 2: Potential Applications of Systems Biology and Network Pharmacology for this compound Research

| Approach | Application |

| Target Prediction | In silico screening against protein databases to identify potential molecular targets. |

| Pathway Analysis | Elucidating the cellular pathways modulated by the compound's activity. researchgate.net |

| Network Construction | Building interaction networks to understand the global effects on the host cell. nih.gov |

| Biomarker Discovery | Identifying potential biomarkers to monitor therapeutic response. |

| Polypharmacology Prediction | Predicting interactions with multiple targets that may contribute to efficacy or side effects. |

Potential for Lead Optimization and Pre-Clinical Development of Antiviral Agents

The unique structure and antiviral activity of this compound make it a promising lead compound for the development of novel antiviral agents. The initial discovery provides a strong foundation for a lead optimization program aimed at improving its potency, selectivity, and pharmacokinetic properties. nih.gov

A preclinical development program for a this compound-based therapeutic would involve several key stages:

In vitro and in vivo efficacy studies: Testing optimized analogs in a range of cell culture and animal models of viral infection.

Pharmacokinetic profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates.

Toxicology studies: Evaluating the safety profile of the compounds in preclinical models.

Successful navigation of these preclinical stages would be a prerequisite for advancing a this compound-derived drug candidate into clinical trials. nih.gov The rich chemical diversity of marine natural products, coupled with modern drug discovery technologies, positions this compound as a compelling starting point for the development of next-generation antiviral therapies. nih.govmdpi.com

Q & A

Q. How should researchers document and share negative or inconclusive results related to this compound?

- Methodological Answer : Publish in repositories like BioRxiv or Zenodo to avoid publication bias. Include detailed methodology to enable troubleshooting (e.g., assay conditions, compound stability). Negative results from dose-escalation trials or toxicity screens contribute to safety profiles and should be cited in grant applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.